Cas no 938459-18-8 ((3,5-dioxomorpholin-4-yl)acetic acid)
(3,5-dioxomorpholin-4-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(3,5-Dioxomorpholino)acetic acid
- (3,5-Dioxo-morpholin-4-yl)-acetic acid
- 2-(3,5-dioxomorpholin-4-yl)acetic acid
- (3,5-dioxomorpholin-4-yl)acetic acid
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- MDL: MFCD09055408
- Inchi: 1S/C6H7NO5/c8-4-2-12-3-5(9)7(4)1-6(10)11/h1-3H2,(H,10,11)
- InChI Key: PVKKQZFUVVGWEX-UHFFFAOYSA-N
- SMILES: O1CC(N(CC(=O)O)C(C1)=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
(3,5-dioxomorpholin-4-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D487488-10mg |
(3,5-dioxomorpholin-4-yl)acetic acid |
938459-18-8 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D487488-50mg |
(3,5-dioxomorpholin-4-yl)acetic acid |
938459-18-8 | 50mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D487488-100mg |
(3,5-dioxomorpholin-4-yl)acetic acid |
938459-18-8 | 100mg |
$ 95.00 | 2022-06-05 | ||
| Chemenu | CM304175-1g |
2-(3,5-Dioxomorpholino)acetic acid |
938459-18-8 | 95% | 1g |
$289 | 2021-08-18 | |
| Chemenu | CM304175-1g |
2-(3,5-Dioxomorpholino)acetic acid |
938459-18-8 | 95% | 1g |
$283 | 2024-07-19 | |
| abcr | AB219108-500 mg |
(3,5-Dioxo-4-morpholinyl)acetic acid; 95% |
938459-18-8 | 500MG |
€254.60 | 2023-02-22 | ||
| abcr | AB219108-1 g |
(3,5-Dioxo-4-morpholinyl)acetic acid; 95% |
938459-18-8 | 1 g |
€322.50 | 2023-07-20 | ||
| abcr | AB219108-5 g |
(3,5-Dioxo-4-morpholinyl)acetic acid; 95% |
938459-18-8 | 5 g |
€907.00 | 2023-07-20 | ||
| Fluorochem | 059289-250mg |
3,5-Dioxo-morpholin-4-yl)-acetic acid |
938459-18-8 | 95% | 250mg |
£124.00 | 2022-02-28 | |
| Fluorochem | 059289-1g |
3,5-Dioxo-morpholin-4-yl)-acetic acid |
938459-18-8 | 95% | 1g |
£232.00 | 2022-02-28 |
(3,5-dioxomorpholin-4-yl)acetic acid Suppliers
(3,5-dioxomorpholin-4-yl)acetic acid Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on (3,5-dioxomorpholin-4-yl)acetic acid
Recent Advances in the Application of (3,5-dioxomorpholin-4-yl)acetic acid (CAS: 938459-18-8) in Chemical Biology and Pharmaceutical Research
In recent years, (3,5-dioxomorpholin-4-yl)acetic acid (CAS: 938459-18-8) has emerged as a compound of significant interest in chemical biology and pharmaceutical research. This heterocyclic derivative, characterized by its morpholine core and acetic acid side chain, has demonstrated promising potential in various therapeutic applications. Recent studies have focused on its role as a versatile building block for drug discovery, particularly in the development of novel enzyme inhibitors and targeted therapies.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of (3,5-dioxomorpholin-4-yl)acetic acid as a key intermediate in the synthesis of HDAC (histone deacetylase) inhibitors. The research team demonstrated that modifications at the morpholine ring system, facilitated by the reactive acetic acid moiety, allowed for precise tuning of inhibitor selectivity against different HDAC isoforms. This work highlights the compound's utility in epigenetic drug discovery, with particular relevance to cancer therapeutics.
Further investigations have revealed the compound's potential in addressing antimicrobial resistance. A recent Nature Communications paper (2024) described the development of novel β-lactamase inhibitors incorporating (3,5-dioxomorpholin-4-yl)acetic acid as a structural motif. The study reported enhanced stability and binding affinity compared to traditional inhibitors, suggesting new avenues for combating multidrug-resistant bacterial infections. The CAS 938459-18-8 derivative showed particular promise against class A and class D β-lactamases, which are frequently implicated in hospital-acquired infections.
From a chemical biology perspective, researchers have leveraged the unique properties of (3,5-dioxomorpholin-4-yl)acetic acid to develop activity-based probes for studying enzyme function. A 2024 ACS Chemical Biology publication detailed the synthesis of fluorescent probes where the morpholine-acetic acid core served as a warhead for covalent modification of catalytic cysteine residues. These tools have enabled real-time monitoring of enzyme activity in complex biological systems, advancing our understanding of cellular signaling pathways.
The pharmaceutical industry has shown growing interest in this compound as evidenced by recent patent filings. A 2023 patent application (WO202318765A1) describes the use of 938459-18-8 derivatives as modulators of inflammatory responses, with demonstrated efficacy in preclinical models of autoimmune diseases. The structural flexibility of the morpholine ring system allows for optimization of pharmacokinetic properties while maintaining target engagement, making it particularly valuable for oral drug development.
Ongoing research continues to uncover new applications for (3,5-dioxomorpholin-4-yl)acetic acid. Current studies are investigating its potential in targeted protein degradation (PROTAC technology), where its ability to form stable interactions with both target proteins and E3 ligases shows promise. Additionally, computational modeling approaches are being employed to design novel derivatives with enhanced binding characteristics for various disease targets. As these investigations progress, the compound's role in advancing therapeutic discovery is expected to expand significantly.
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